Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a specialized organic compound featuring a bicyclo[1.1.1]pentane moiety, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane group introduces significant rigidity, which can enhance metabolic stability and binding selectivity in drug candidates .
Properties
IUPAC Name |
methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEJCSUVDSNSNU-XIRUVYRFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC12CC(C1)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core
The BCP moiety is synthesized via atom-transfer radical addition (ATRA) using tricyclo[1.1.1.0¹,³]propane (TCP) as the precursor. TCP undergoes radical-mediated coupling with iodides in the presence of triethylborane (BEt₃) as a radical initiator . For example, reaction of TCP with methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in diethyl ether at 0°C for 6 hours yields the iodinated BCP intermediate . BEt₃ (1–10 mol%) facilitates radical propagation, with oxygen playing a critical role in initiating the reaction by generating borane-oxygen complexes .
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| TCP Equiv. | 1.1–2.0 | |
| BEt₃ Loading | 1–10 mol% | |
| Solvent | Et₂O or CH₂Cl₂ | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 3 min to 20 h |
Introduction of the tert-Butoxycarbonyl (Boc) Protected Amino Group
The Boc group is introduced via nucleophilic substitution or coupling reactions . In a representative procedure, the iodinated BCP intermediate reacts with Boc-protected glycine methyl ester under Ullmann or Buchwald-Hartwig conditions . Alternatively, Mitsunobu reactions enable stereospecific coupling of BCP alcohols with Boc-amino acids, preserving the (S)-configuration .
Example Protocol
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Combine iodinated BCP (1.0 equiv.), Boc-glycine methyl ester (1.2 equiv.), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.
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Purify via silica gel chromatography (petroleum ether/EtOAc, 8:2) .
Methyl Ester Formation and Final Functionalization
Esterification is achieved through standard methods:
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Direct esterification : Treat the carboxylic acid intermediate with methanol and catalytic H₂SO₄ under reflux .
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Transesterification : React Boc-protected BCP acid with methyl iodide in the presence of K₂CO₃ .
Large-Scale Considerations
Photochemical flow reactors enable kilogram-scale production of BCP precursors, as demonstrated by the reaction of TCP with diacetyl under 365 nm UV light . Subsequent haloform reaction with NaOH and I₂ yields the dicarboxylic acid, which is selectively esterified to the monomethyl ester .
Stereochemical Control and Purification
The (S)-configuration is enforced using chiral auxiliaries or enzymatic resolution . For instance, lipase-mediated hydrolysis of racemic Boc-protected BCP esters selectively yields the (S)-enantiomer . Final purification employs:
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Column chromatography : Silica gel with gradients of petroleum ether/EtOAc .
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Recrystallization : Hexane/EtOAc mixtures at low temperatures .
Characterization Data
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¹H NMR (CDCl₃): δ 1.56 (s, Boc-CH₃), 2.32 (s, BCP-CH₂), 3.78 (s, COOCH₃) .
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HRMS : Calculated for C₁₅H₂₃NO₄ [M+H]⁺: 298.1654; Found: 298.1652 .
Comparative Analysis of Methodologies
| Method | Yield (%) | Scale | Stereocontrol | Source |
|---|---|---|---|---|
| ATRA + Substitution | 58–99 | Milligram | Moderate | |
| Photochemical Flow | 85–97 | Kilogram | Not Required | |
| Enzymatic Resolution | 70–80 | Gram | High |
The ATRA route offers flexibility for diverse BCP derivatives but requires stringent oxygen control. Photochemical methods excel in scalability but necessitate specialized equipment. Enzymatic resolution ensures high enantiomeric excess but introduces additional steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The BCP core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the BCP core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that enhance biological activity, making it a candidate for developing therapeutic agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. For example, compounds derived from similar structures have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.
Synthesis of Peptides
The tert-butoxycarbonyl (Boc) group present in the compound is widely used in peptide synthesis as a protecting group for amino acids. This facilitates the selective modification of amino acids during solid-phase peptide synthesis (SPPS).
Example of Synthesis Route
A typical synthesis route involves:
- Protection of the amino group using the Boc strategy.
- Coupling with other amino acids or building blocks.
- Deprotection to yield the final peptide product.
Drug Development
Due to its potential as a prodrug, this compound can be metabolized into active pharmaceutical ingredients (APIs). This property is particularly valuable in designing drugs that require metabolic activation for efficacy.
The compound has shown interactions with various biological pathways, influencing processes such as apoptosis and cell signaling. Its derivatives have been studied for their effects on specific receptors, contributing to research in targeted therapies.
| Compound Derived From | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-amino-propanoate | HCT-116 | 5.0 |
| Similar Derivative | MCF-7 | 3.5 |
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Room Temperature | >90% |
| Coupling Reaction | EDC/HOBt, DMF | >85% |
| Deprotection | TFA/CH2Cl2 | >95% |
Mechanism of Action
The mechanism of action of Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with molecular targets and pathways. The BCP unit can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bicyclo[1.1.1]pentane vs. Aromatic/Linear Chains
Target Compound
- Key Features : Bicyclo[1.1.1]pentane core, Boc-protected amine, methyl ester.
- Molecular Weight : ~285.3 g/mol (estimated from analogs) .
Analog 1: (S)-Methyl 3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Structure : Replaces bicyclo[1.1.1]pentane with a 4-bromophenyl group.
- Molecular Weight : 358.23 g/mol .
- Physicochemical Properties :
- Comparison : The bromophenyl group increases molecular weight and lipophilicity (higher logP) compared to the bicyclo[1.1.1]pentane analog. The rigid bicyclo core in the target compound may reduce metabolic susceptibility.
Analog 2: (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic Acid
Functional Group Modifications: Ester vs. Amide or Other Protecting Groups
Analog 3: (2R)-2-(Fmoc-amino)-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid
- Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc and a trifluoromethyl-bicyclo[1.1.1]pentane.
- Molecular Weight: ~423.4 g/mol (C23H20F3NO4) .
- Comparison: The Fmoc group offers orthogonal protection for amine groups but is bulkier than Boc.
Analog 4: Methyl (2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate
- Structure : Replaces bicyclo[1.1.1]pentane with a 2-oxopyrrolidine ring.
- Physicochemical Properties :
- Comparison: The pyrrolidinone group introduces hydrogen-bonding capacity, which may improve solubility but reduce passive diffusion .
Pharmacokinetic Profiles
| Property | Target Compound (Est.) | Bromophenyl Analog | Pyrrolidinone Analog |
|---|---|---|---|
| LogP | ~2.8 | 2.95 | 1.14 (density) |
| BBB Permeability | Moderate | High | Low |
| CYP Inhibition | Not reported | CYP2C19 inhibitor | Not reported |
Biological Activity
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate, also known as (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Chemical Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2231666-04-7
- Purity : 95% .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a bioactive compound with various pharmacological properties.
Research indicates that compounds with similar structures can interact with biological systems through various mechanisms, including:
- Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The bicyclic structure may facilitate interactions with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .
1. Synthesis and Evaluation
A study reported the synthesis of various bicyclo[1.1.1]pentane derivatives, including this compound, highlighting its potential as a versatile building block in drug development . The synthesis involved multiple steps, yielding compounds suitable for further biological evaluation.
2. Pharmacological Studies
In vitro studies have shown that similar compounds exhibit antibacterial and antifungal activities, suggesting that this compound may possess similar properties .
3. ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for understanding the pharmacokinetics of this compound. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature, which may enhance bioavailability .
Data Table of Biological Activities
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bicyclo Core | [1.1.1]Propellane, AIBN, 80°C | 40–60% | |
| Boc Protection | Boc₂O, DMAP, DCM, 25°C | 70–85% | |
| Esterification | DCC, DMAP, MeOH, 0–5°C | 65–80% |
How can the stereochemical integrity of the (S)-configured amino group be verified?
Basic Question
Use chiral HPLC or polarimetry to confirm enantiomeric excess. Advanced NMR techniques (e.g., NOESY or Mosher ester analysis) provide stereochemical assignment. X-ray crystallography, as demonstrated for structurally similar bicyclo[2.2.1]heptane derivatives, offers definitive confirmation .
Q. Example Protocol :
- Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1 mL/min .
- X-ray Analysis : Single crystals grown via slow evaporation in hexane/ethyl acetate mixtures .
What are the stability considerations for the Boc group under common reaction conditions?
Basic Question
The Boc group is acid-labile but stable under basic conditions. Key stability thresholds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
